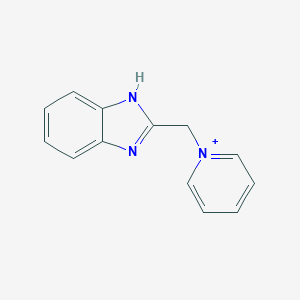

1-(1H-benzimidazol-2-ylmethyl)pyridinium

Description

Properties

Molecular Formula |

C13H12N3+ |

|---|---|

Molecular Weight |

210.25g/mol |

IUPAC Name |

2-(pyridin-1-ium-1-ylmethyl)-1H-benzimidazole |

InChI |

InChI=1S/C13H12N3/c1-4-8-16(9-5-1)10-13-14-11-6-2-3-7-12(11)15-13/h1-9H,10H2,(H,14,15)/q+1 |

InChI Key |

FCDOKKUWHNEMKA-UHFFFAOYSA-N |

SMILES |

C1=CC=[N+](C=C1)CC2=NC3=CC=CC=C3N2 |

Canonical SMILES |

C1=CC=[N+](C=C1)CC2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 1h Benzimidazol 2 Ylmethyl Pyridinium

Retrosynthetic Analysis of the Pyridinium (B92312) Benzimidazole (B57391) Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For the target molecule, 1-(1H-benzimidazol-2-ylmethyl)pyridinium, the key structural feature is the quaternary pyridinium nitrogen connected to a methylene (B1212753) bridge, which is in turn attached to the C2 position of a benzimidazole ring.

The most logical disconnection point is the C-N bond between the pyridine (B92270) ring and the benzylic methylene carbon. This disconnection is strategically sound as it breaks the molecule into two readily accessible precursors: a pyridine synthon and a 2-(halomethyl)-1H-benzimidazole synthon. This approach is based on the well-established chemistry of N-alkylation of pyridines.

The retrosynthetic pathway can be visualized as follows:

Target Molecule: this compound

Disconnection (C-N bond): This leads to a positively charged pyridinium synthon and a negatively charged benzimidazolylmethyl synthon.

Synthetic Equivalents: The practical chemical equivalents for these synthons are pyridine, which acts as the nucleophile, and a 2-(halomethyl)-1H-benzimidazole, typically 2-(chloromethyl)-1H-benzimidazole, which serves as the electrophile. The halogen acts as a good leaving group, facilitating the nucleophilic attack by the pyridine nitrogen.

This analysis simplifies the synthesis into two primary stages: the preparation of the key precursor, 2-(chloromethyl)-1H-benzimidazole, and its subsequent reaction with pyridine to form the final product.

Precursor Synthesis and Functionalization Strategies

The most common and direct route to 2-(chloromethyl)-1H-benzimidazole is the Phillips condensation reaction. This method involves the condensation of o-phenylenediamine with chloroacetic acid. researchgate.netbanglajol.info

The reaction is typically carried out by refluxing a mixture of o-phenylenediamine and chloroacetic acid in the presence of a strong mineral acid, such as 4N or 5N hydrochloric acid. researchgate.netacs.org The acid serves as a catalyst for the condensation and cyclization process. The general procedure is as follows:

o-Phenylenediamine and chloroacetic acid are mixed in a suitable molar ratio (e.g., 1:1.2 to 1:1.5) in an aqueous solution of hydrochloric acid. google.com

The mixture is heated under reflux for several hours (typically 3 to 8 hours). researchgate.netacs.orggoogle.com

After cooling, the reaction mixture is neutralized with a base, such as ammonium (B1175870) hydroxide or sodium hydroxide, to precipitate the product. ijpsjournal.comijsrst.com

The crude 2-(chloromethyl)-1H-benzimidazole is then collected by filtration, washed with water to remove salts, and purified by recrystallization from a suitable solvent system like methanol or a benzene (B151609)/hexane mixture. researchgate.netijpsjournal.com

This method, often referred to as the Phillips method, is robust and generally provides good yields of the desired precursor, typically in the range of 79-85%. acs.orggoogle.com Microwave-assisted variations of this synthesis have also been reported, which can significantly reduce the reaction time to a few minutes. ijpsjournal.comijsrst.com

| Reactants | Reagents/Solvents | Conditions | Yield | Reference |

| o-Phenylenediamine, Chloroacetic Acid | 5N HCl | Reflux, 8 h | 79.2% | acs.org |

| o-Phenylenediamine, Chloroacetic Acid | 4N HCl | Reflux, 4 h | High | researchgate.net |

| o-Phenylenediamine, Chloroacetic Acid | 4mol/L HCl | Reflux, 3-6 h | 80-85% | google.com |

| o-Phenylenediamine, Chloroacetic Acid | 5N HCl | Microwave, 2-3 min | - | ijpsjournal.com |

In the context of forming this compound, the pyridine ring functions as a nucleophile. The lone pair of electrons on the nitrogen atom is readily available to attack an electrophilic carbon center. For this specific SN2-type quaternization reaction, pyridine itself is generally nucleophilic enough to react with a potent electrophile like 2-(chloromethyl)-1H-benzimidazole without requiring further activation.

The nucleophilicity of the pyridine ring can be modulated by substituents. Electron-donating groups (EDGs) on the pyridine ring would increase its nucleophilicity, potentially accelerating the quaternization reaction. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen atom, making it less nucleophilic. youtube.com However, for the synthesis of the unsubstituted title compound, pyridine is used directly. No specific derivatization is needed to "activate" it for this N-alkylation reaction.

Quaternization Reactions and Reaction Mechanisms Employed

The final and key step in the synthesis is the formation of the pyridinium salt through a quaternization reaction. This involves the N-alkylation of the pyridine ring by the benzimidazole precursor.

The reaction between 2-(chloromethyl)-1H-benzimidazole and pyridine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nitrogen atom of the pyridine molecule acts as the nucleophile, attacking the electrophilic methylene carbon of 2-(chloromethyl)-1H-benzimidazole. Simultaneously, the chloride ion, which is a good leaving group, is displaced.

The mechanism can be described as follows:

The lone pair of electrons on the pyridine nitrogen atom initiates a nucleophilic attack on the carbon atom of the chloromethyl group (-CH₂Cl).

A transition state is formed where a new C-N bond is partially formed, and the C-Cl bond is partially broken.

The C-Cl bond breaks completely, and the chloride ion is expelled as the leaving group.

The final product is the this compound cation, with the displaced chloride ion as the counter-ion.

This reaction is analogous to the well-known Menshutkin reaction, where a tertiary amine is converted to a quaternary ammonium salt by reaction with an alkyl halide.

The efficiency and yield of the quaternization reaction are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, temperature, and reaction time. Based on analogous N-alkylation reactions of pyridine with benzyl halides, several conditions can be considered to achieve high yields.

Solvents: The choice of solvent is critical as it influences the solubility of the reactants and the rate of the SN2 reaction. Polar aprotic solvents are generally preferred for this type of reaction as they can solvate the cation but not the nucleophile, thus increasing the reaction rate.

Acetonitrile (CH₃CN): An excellent choice, often leading to high yields and short reaction times.

Dimethylformamide (DMF): Another suitable polar aprotic solvent.

Acetone: Can also be used effectively. researchgate.net

Solvent-free conditions: Heating the neat reactants together can also be an effective, environmentally friendly option.

Temperature: The reaction is typically performed at elevated temperatures, often under reflux, to ensure a reasonable reaction rate. Temperatures can range from room temperature to the boiling point of the chosen solvent. Microwave-assisted synthesis has been shown to dramatically accelerate quaternization reactions, often reducing reaction times from hours to minutes and improving yields. researchgate.net

Yields: With optimized conditions, the synthesis of N-benzylpyridinium salts can achieve high to excellent yields, often exceeding 90%.

The following table summarizes typical conditions and outcomes for the N-alkylation of pyridine with benzyl chloride, which serves as a model for the synthesis of the target compound.

| Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl chloride | Acetonitrile | Reflux | 1-3 | 85-95 | |

| Benzyl chloride | None (Neat) | 100 | 1 | 92-98 | |

| 2-Bromo-4'-nitroacetophenone | None (Microwave) | - | 0.17 (10 min) | High | researchgate.net |

| Methyl iodide | Acetone | 50 (Microwave) | 0.17 (10 min) | 78.7 | researchgate.net |

By applying these principles, the synthesis of this compound can be efficiently achieved with high purity and yield.

Advanced Synthetic Techniques and Methodological Innovations

Modern synthetic approaches have been increasingly applied to the synthesis of benzimidazole and pyridinium derivatives to enhance reaction efficiency, reduce reaction times, and improve product yields. These techniques often involve the use of microwave irradiation or ultrasound to accelerate chemical transformations.

Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times and increased yields compared to conventional heating methods. nih.gov The synthesis of pyridine-functionalized (benz)imidazolium salts can be significantly accelerated using microwave irradiation, with reaction times being reduced from days to a matter of hours or even minutes. enpress-publisher.commonash.edu

A plausible and efficient two-step microwave-assisted synthesis of this compound chloride would first involve the synthesis of 2-(chloromethyl)-1H-benzimidazole. This intermediate can be prepared by the condensation of o-phenylenediamine with chloroacetic acid under microwave irradiation. semanticscholar.org Subsequently, the quaternization of pyridine with the synthesized 2-(chloromethyl)-1H-benzimidazole can also be effectively carried out under microwave conditions. This N-alkylation reaction to form the pyridinium salt is often completed within minutes, offering a significant advantage over conventional heating methods that may require several hours. monash.edu

| Step | Reactants | Solvent | Microwave Conditions | Reaction Time | Yield |

| 1 | o-phenylenediamine, Chloroacetic Acid | Polyphosphoric acid (catalyst) | Power: 300-800 W; Temp: 100-150°C | 5-15 min | High |

| 2 | 2-(chloromethyl)-1H-benzimidazole, Pyridine | Acetonitrile or DMF | Power: 100-300 W; Temp: 80-120°C | 1-10 min | >80% |

Table 1: Representative Conditions for Microwave-Assisted Synthesis

Ultrasound-Assisted Synthesis

Ultrasound irradiation provides an alternative energy source for promoting chemical reactions through the phenomenon of acoustic cavitation. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including benzimidazole and pyridinium derivatives, often resulting in improved yields and shorter reaction times. nih.gov The synthesis of pyrimido[1,2-a]benzimidazoles has been achieved using ultrasound, demonstrating the utility of this method for related fused heterocyclic systems. researchgate.net

The synthesis of this compound can be envisioned to proceed under ultrasonic irradiation in a similar two-step manner as the microwave-assisted approach. The initial condensation of o-phenylenediamine and a suitable reagent to form the 2-methylbenzimidazole core can be accelerated by ultrasound. Subsequently, the N-alkylation of pyridine with a 2-(halomethyl)-1H-benzimidazole intermediate can also be facilitated by sonication, potentially leading to higher yields and milder reaction conditions compared to conventional methods. Reports on the ultrasound-assisted synthesis of related pyrimidine derivatives show a significant reduction in reaction times, from hours to minutes, with increased yields. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. This includes the use of solvent-free conditions and the development of catalyst-free or organocatalytic methods.

Solvent-Free Synthesis Approaches

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. umich.edu The synthesis of benzimidazole derivatives has been successfully achieved under solvent-free conditions, often by grinding the reactants together, sometimes with a solid support, followed by heating. umich.edubeilstein-journals.org This approach is not only environmentally friendly but can also lead to higher yields and simpler work-up procedures.

A one-pot, solvent-free synthesis of this compound could potentially be achieved by reacting o-phenylenediamine, a suitable C2-synthon, and a pyridine derivative under neat conditions with thermal or microwave activation. Multicomponent reactions under solvent-free and microwave conditions have been reported for the synthesis of complex benzimidazole-containing heterocycles, highlighting the feasibility of this approach. nih.gov

| Reactants | Conditions | Reaction Time | Yield | Reference |

| o-phenylenediamine, aldehyde | Grinding, 140°C | 1-2 h | 70-92% | umich.edu |

| Benzimidazole-linked aminopyridines, aldehydes, isonitriles | Microwave, Sc(OTf)3 catalyst | 10 min | up to 83% | nih.gov |

Table 2: Examples of Solvent-Free Synthesis of Benzimidazole Derivatives

Catalyst-Free or Organocatalytic Methods

The development of catalyst-free reactions is a key goal in green chemistry as it simplifies purification processes and avoids the use of potentially toxic and expensive metal catalysts. researchgate.net While many benzimidazole syntheses employ catalysts, some catalyst-free methods have been reported, particularly under forcing conditions or with specific substrates. umich.edu For instance, the condensation of o-phenylenediamine with certain carboxylic acids or aldehydes can proceed without a catalyst at elevated temperatures. umich.edu

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a greener alternative to metal-based catalysts. Guanidine hydrochloride has been employed as a green organocatalyst for the microwave-mediated, solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazoles, suggesting its potential applicability in the synthesis of related benzimidazole-pyridinium structures. rsc.org

Scalable Synthesis and Purification Techniques

The ability to scale up a synthetic route is crucial for the practical application of a compound. While specific scalable synthesis protocols for this compound are not widely reported, general principles for the large-scale production of related compounds can be applied. The design of environmentally degradable quaternary ammonium salts for large-scale production has been a subject of recent research, emphasizing the importance of efficient and sustainable synthetic and purification processes. rsc.org

Purification of the final pyridinium salt is a critical step. As a quaternary ammonium salt, this compound is likely to be a solid with good water solubility. nih.gov Common purification techniques for such salts include:

Recrystallization: This is a standard method for purifying solid compounds. The choice of solvent is crucial; a solvent is needed in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. For pyridinium salts, polar solvents like ethanol, methanol, or mixtures with water are often effective. nih.gov However, the presence of the relatively nonpolar benzimidazole moiety might necessitate the use of solvent mixtures, such as ethanol/ether or acetone/hexane, to induce crystallization. rochester.edu

Column Chromatography: While less common for highly polar salts on standard silica gel, ion-exchange chromatography or reversed-phase chromatography can be effective for purifying quaternary ammonium salts. researchgate.net

Precipitation: The salt can be precipitated from a solution by adding a non-solvent. For a water-soluble salt, the addition of a less polar organic solvent like acetone or diethyl ether can induce precipitation. researchgate.net

The purification of benzimidazolium quaternary ammonium salts has been achieved through recrystallization from ethanol to obtain pure crystals. nih.gov Column chromatography using solvent systems like ethyl acetate and n-hexane has also been employed for the purification of related benzimidazolium precursors. researchgate.net

| Compound Type | Purification Method | Solvents |

| Pyridinium Salts | Recrystallization | Ethanol, Methanol/Water mixtures, Ethanol/Ether |

| Benzimidazolium Salts | Recrystallization | Ethanol |

| Benzimidazolium Precursors | Column Chromatography | Ethyl Acetate/n-Hexane |

| Quaternary Ammonium Salts | Precipitation | Addition of non-solvent (e.g., acetone, ether) to an aqueous solution |

Table 3: Common Purification Techniques for Related Compounds

Advanced Spectroscopic and Structural Elucidation of 1 1h Benzimidazol 2 Ylmethyl Pyridinium

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution and the solid state. For 1-(1H-benzimidazol-2-ylmethyl)pyridinium, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with solid-state and variable temperature studies, provides a complete picture of its molecular framework and dynamic behavior.

1H, 13C, and 2D NMR Correlative Spectroscopy (COSY, HSQC, HMBC)

The complete assignment of the proton (¹H) and carbon (¹³C) NMR signals of this compound is achieved through a combination of 1D and 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These techniques reveal the connectivity between atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the benzimidazole (B57391) ring, the pyridinium (B92312) ring, and the methylene (B1212753) bridge. The protons on the pyridinium ring are typically shifted downfield due to the deshielding effect of the positive charge on the nitrogen atom. The benzimidazole protons will exhibit characteristic splitting patterns for an ortho-disubstituted benzene (B151609) ring. The methylene protons, situated between the two heterocyclic rings, would appear as a singlet. The NH proton of the benzimidazole moiety is also expected, though its chemical shift can be broad and solvent-dependent. For comparison, in related 2-(4-methylpyridin-2-yl)-1H-benzimidazole derivatives, the pyridinium protons appear in the range of 8-9 ppm. researchgate.net The methylene protons in compounds like 1-(aminoformylmethyl)pyridinium chloride are found around 5.5-6.0 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for all unique carbon atoms in the molecule. The carbons of the pyridinium ring will be significantly deshielded. The benzimidazole carbons will have chemical shifts consistent with other 2-substituted benzimidazoles. nih.govrsc.org For instance, the C2 carbon of the benzimidazole ring typically appears around 150-155 ppm.

2D NMR Correlation:

COSY: A ¹H-¹H COSY spectrum will reveal the coupling relationships between adjacent protons, confirming the assignments within the benzimidazole and pyridinium rings. For example, it will show correlations between H-4/H-5, H-5/H-6, and H-6/H-7 of the benzimidazole ring and the corresponding protons on the pyridinium ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals. Each CH group in the benzimidazole and pyridinium rings, as well as the methylene bridge, will show a cross-peak.

HMBC: The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons and for confirming the connectivity between the benzimidazole ring, the methylene bridge, and the pyridinium ring. For example, a correlation between the methylene protons and the C2 carbon of the benzimidazole and the ortho-carbon of the pyridinium ring would definitively establish the structure. The principles of these 2D NMR techniques are well-established for structural elucidation. researchgate.net

Expected ¹H and ¹³C NMR Data for this compound:

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Benzimidazole | ||

| NH | 12.0 - 13.0 (broad) | - |

| C2 | - | ~152 |

| C4/C7 | 7.5 - 7.7 | ~115/120 |

| C5/C6 | 7.2 - 7.4 | ~122/123 |

| C3a/C7a | - | ~135/143 |

| Methylene Bridge | ||

| -CH₂- | 5.8 - 6.0 | ~50 |

| Pyridinium | ||

| H-2'/H-6' | 8.8 - 9.0 (d) | ~145 |

| H-3'/H-5' | 8.0 - 8.2 (t) | ~128 |

| H-4' | 8.5 - 8.7 (t) | ~147 |

Note: The expected chemical shifts are based on data from analogous compounds and are subject to solvent effects and the specific counter-ion present.

Solid-State NMR Investigations of Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase, where molecular motion is restricted. For this compound, ssNMR can be used to study both its crystalline and amorphous forms. In the solid state, tautomerism in the benzimidazole ring is often suppressed, which can lead to the observation of distinct signals for carbons that would be equivalent in solution due to rapid proton exchange (e.g., C4/C7 and C5/C6). rsc.orgnih.gov This allows for an unambiguous assignment of these carbon atoms. Furthermore, ssNMR can reveal information about the packing of the molecules in the crystal lattice and the presence of intermolecular interactions, such as hydrogen bonding involving the benzimidazole N-H group. A related compound, 1-methyl-4-(1-methyl-1H-benzimidazol-2-yl)pyridinium iodide, has been characterized by X-ray crystallography, revealing a non-planar structure, which can be correlated with ssNMR data. nih.gov

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR studies are instrumental in understanding the dynamic processes that a molecule undergoes in solution, such as conformational changes or restricted rotation around single bonds. For this compound, VT-NMR could be used to investigate the rotational barrier around the bond connecting the methylene bridge and the benzimidazole ring, as well as the bond to the pyridinium ring. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. The temperature at which coalescence occurs can be used to calculate the energy barrier for the rotational process. Such studies have been applied to other heterocyclic systems to understand their conformational flexibility.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within a few parts per million (ppm). This allows for the determination of the elemental formula of the molecular ion of this compound. The expected exact mass for the cation [C₁₃H₁₂N₃]⁺ can be calculated and compared with the experimental value to confirm its elemental composition. HRMS data for similar benzimidazole derivatives have been reported with high accuracy, confirming their proposed structures. rsc.org

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound), which is then fragmented by collision-induced dissociation (CID). The resulting product ions are then analyzed to provide information about the structure of the precursor ion.

The fragmentation of this compound is expected to proceed through several key pathways. A likely initial fragmentation would be the cleavage of the bond between the methylene bridge and the pyridinium ring, leading to the formation of a stable pyridinium cation and a benzimidazol-2-ylmethyl radical, or a neutral pyridine (B92270) molecule and a benzimidazol-2-ylmethyl cation. Another probable fragmentation pathway involves the loss of the entire pyridinium-methyl group to yield the benzimidazole cation. The fragmentation of the benzimidazole ring itself would likely follow known pathways, such as the loss of HCN. nist.govnist.gov Studies on the fragmentation of related benzimidazole-containing proton pump inhibitors have shown the formation of pyridinium-containing fragments, which can serve as a reference for predicting the fragmentation of the target compound. nih.gov

Predicted Fragmentation Pathways for this compound:

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| [C₁₃H₁₂N₃]⁺ | [C₈H₇N₂]⁺ | C₅H₅N | Benzimidazol-2-ylmethyl cation |

| [C₁₃H₁₂N₃]⁺ | [C₇H₅N₂]⁺ | C₆H₇N | Benzimidazole cation |

| [C₁₃H₁₂N₃]⁺ | [C₆H₅N]⁺ | C₇H₇N₂ | Pyridinium cation |

| [C₈H₇N₂]⁺ | [C₇H₅N]⁺ | HCN | Phenyl cation |

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, functional groups, and bonding interactions within a molecule. By analyzing the vibrational modes of a molecule, researchers can gain insights into its composition and conformation. For the compound this compound, both Fourier-Transform Infrared (FTIR) and Raman spectroscopy are employed to obtain a comprehensive vibrational profile.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of its functional groups.

In the FTIR spectrum of this compound, the presence of the benzimidazole and pyridinium moieties gives rise to a series of characteristic absorption bands. The N-H stretching vibration of the imidazole (B134444) ring is typically observed as a broad band in the region of 3200-2650 cm⁻¹, and its position and shape can be indicative of intermolecular hydrogen bonding. nih.gov The C-H stretching vibrations of the aromatic rings (benzimidazole and pyridine) and the methylene bridge appear in the 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹ regions, respectively. orientjchem.org

The C=N and C=C stretching vibrations within the benzimidazole and pyridinium rings are expected to produce a group of sharp bands in the 1650-1400 cm⁻¹ range. nih.gov These bands are particularly useful for confirming the presence of the heterocyclic ring systems. The in-plane and out-of-plane bending vibrations of C-H and N-H bonds occur at lower wavenumbers, typically below 1400 cm⁻¹.

A hypothetical FTIR data table for this compound, based on known data for similar benzimidazole derivatives, is presented below. researchgate.netnih.gov

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3400 (broad) | N-H stretching | Imidazole ring |

| ~3100-3000 | C-H stretching | Aromatic (Benzimidazole, Pyridine) |

| ~2950-2850 | C-H stretching | Aliphatic (Methylene bridge) |

| ~1630 | C=N stretching | Imidazole ring |

| ~1600-1450 | C=C stretching | Aromatic rings |

| ~1400-1000 | In-plane C-H bending | Aromatic and Aliphatic |

| Below 1000 | Out-of-plane C-H and N-H bending | Aromatic and Imidazole rings |

This table is illustrative and based on typical values for related compounds.

Raman Spectroscopy for Molecular Vibrational Signatures and Structural Insights

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum.

For this compound, Raman spectroscopy can provide valuable insights into the skeletal vibrations of the fused ring system and the pyridinium ring. The symmetric stretching vibrations of the aromatic rings are expected to give rise to strong Raman signals. The C-S stretching vibration, if a counter-ion like thiocyanate (B1210189) were present, would also be readily observable in the Raman spectrum. nih.gov

The combination of FTIR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule. For instance, in a study of 2-(4-Bromophenyl)-1H-benzimidazole, both techniques were used to analyze the vibrational spectra with the aid of normal coordinate analysis. nih.gov This comprehensive approach enables a detailed understanding of the molecule's structure and bonding.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by examining the transitions between its electronic energy levels. These techniques, including UV-Visible, fluorescence, and phosphorescence spectroscopy, are crucial for understanding the chromophoric behavior and photophysical properties of a compound.

UV-Visible Spectroscopy for Electronic Transitions and Chromophoric Behavior

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the conjugated systems and chromophores within the molecule.

The UV-Visible spectrum of this compound is expected to be dominated by π-π* transitions within the benzimidazole and pyridinium ring systems. Benzimidazole itself exhibits characteristic absorption bands around 243, 274, and 278 nm. nist.gov The attachment of the pyridinium group via a methylene bridge is likely to cause a slight red-shift (bathochromic shift) of these bands and may introduce new absorption features corresponding to the pyridinium chromophore.

The solvent environment can also influence the position and intensity of the absorption bands. In a study on a related benzimidazole derivative, the UV-Vis spectrum was investigated in different solvents to understand the effect of solvent polarity on the electronic transitions. mdpi.com Similarly, the absorption spectrum of a (1H-benzimidazol-2-ylmethyl)phosphonate derivative was shown to be pH-dependent, reflecting the protonation state of the benzimidazole ring. researchgate.net

A hypothetical UV-Visible absorption data table for this compound is provided below.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~245 | ~15,000 | π → π |

| ~275 | ~8,000 | π → π |

| ~282 | ~7,500 | π → π* |

This table is illustrative and based on typical values for related compounds.

Fluorescence and Phosphorescence Spectroscopy for Photophysical Properties (e.g., Quantum Yield, Lifetime)

Fluorescence and phosphorescence are photoluminescence processes where a molecule emits light after absorbing photons. These techniques provide information about the excited state properties of a molecule, including its quantum yield (the efficiency of light emission) and lifetime (the duration of the excited state).

Many benzimidazole derivatives are known to be fluorescent. nih.gov The photophysical properties of this compound would be influenced by the nature of its excited states and the competition between radiative (fluorescence, phosphorescence) and non-radiative decay pathways. The presence of the pyridinium moiety, which is a cationic group, can significantly affect the photophysical behavior. Studies on cationic porphyrins with pyridinium groups have highlighted the importance of the cationic nature for their photodynamic properties. nih.gov

The fluorescence quantum yield and lifetime are key parameters that characterize the emission process. These would need to be experimentally determined for this compound to fully understand its potential as a fluorescent probe or photosensitizer.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural elucidation.

While a crystal structure for the specific compound this compound is not available in the searched literature, the structures of several related benzimidazole and pyridinium derivatives have been reported. For instance, the crystal structure of 1-methyl-4-(1-methyl-1H-benzimidazol-2-yl)pyridinium iodide reveals a non-planar conformation, with a significant dihedral angle between the benzimidazole and pyridinium rings. nih.gov In another example, the crystal structure of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione shows the formation of N-H···N hydrogen-bonded chains in the solid state. nih.gov

Based on these related structures, it can be anticipated that the crystal structure of this compound would reveal the relative orientation of the benzimidazole and pyridinium rings, which is likely to be non-planar due to the flexible methylene linker. The crystal packing would be influenced by a combination of van der Waals forces, π-π stacking interactions between the aromatic rings, and potentially hydrogen bonding involving the N-H group of the benzimidazole and any counter-ions or solvent molecules present in the crystal lattice. The analysis of a solvated form of a benzimidazole-triazole hybrid molecule also highlights the importance of solvent in the crystal packing. mdpi.com

A hypothetical table of crystallographic data for this compound salt is presented below.

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | Hypothetical value |

| b (Å) | Hypothetical value |

| c (Å) | Hypothetical value |

| α (°) | 90 |

| β (°) | Hypothetical value |

| γ (°) | 90 |

| Volume (ų) | Hypothetical value |

| Z | 4 |

| Density (calculated) (g/cm³) | Hypothetical value |

| R-factor | Hypothetical value |

This table is illustrative and based on typical values for related compounds. mdpi.com

Analysis of Intermolecular Interactions and Crystal Packing Motifs

An analysis of intermolecular interactions, such as hydrogen bonding and π-π stacking, and the resulting crystal packing motifs is contingent on the availability of crystallographic data. As no such data has been published for this compound, a detailed and accurate description of its solid-state packing and non-covalent interactions is not possible.

Polymorphism and Pseudopolymorphism Studies

A search of the scientific literature did not yield any studies on the polymorphism or pseudopolymorphism of this compound. The investigation of different crystalline forms is a specialized area of solid-state chemistry that requires extensive experimental screening and characterization, which has not been reported for this compound.

Computational Chemistry and Theoretical Investigations of 1 1h Benzimidazol 2 Ylmethyl Pyridinium

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic behavior. Computational chemistry provides powerful tools to probe these characteristics at the atomic level.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium to large-sized molecules like 1-(1H-benzimidazol-2-ylmethyl)pyridinium. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

For this compound, DFT calculations, often using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), can predict key geometric parameters. These include bond lengths, bond angles, and dihedral angles, which define the spatial relationship between the benzimidazole (B57391) and pyridinium (B92312) rings. Studies on similar 1,2-disubstituted benzimidazole derivatives have shown that calculated bond lengths and angles are generally in good agreement with experimental X-ray diffraction data, though slight variations are expected due to the calculations being performed on an isolated molecule in the gas phase. nih.gov

Beyond geometry, DFT is used to compute a range of electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. nih.gov For this compound, the nitrogen atoms of the benzimidazole and the pyridinium ring are expected to be regions of negative potential, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms, particularly the N-H of the benzimidazole and those on the pyridinium ring, would exhibit positive potential.

Table 1: Illustrative DFT-Calculated Geometric and Electronic Parameters for this compound

| Parameter | Predicted Value |

| Dihedral Angle (Benzimidazole-CH2-Pyridine) | 40-50° |

| N(benzimidazole)-C(methylene) Bond Length | ~1.47 Å |

| C(methylene)-N(pyridinium) Bond Length | ~1.49 Å |

| Dipole Moment | 4-6 D |

| Ionization Potential | 7-8 eV |

| Electron Affinity | 1-2 eV |

Note: These values are illustrative and would be precisely determined in a specific computational study.

Ab Initio Methods for High-Level Electronic Structure Analysis

Ab initio methods are a class of computational techniques that solve the electronic Schrödinger equation without the use of empirical parameters, relying solely on fundamental physical constants. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate electronic structure information. nih.govresearchgate.net

For this compound, ab initio calculations can be used to refine the geometric and electronic properties obtained from DFT. For instance, MP2 or CCSD(T) calculations can offer a more accurate description of electron correlation effects, which are crucial for understanding non-covalent interactions and predicting reaction barriers. While full geometry optimization at these high levels of theory can be computationally expensive, single-point energy calculations on a DFT-optimized geometry are a common practice to obtain more reliable energy values. Investigations into pyridine (B92270) benzimidazole derivatives have utilized ab initio methods to study various molecular properties. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring system. In contrast, the LUMO is anticipated to be distributed over the electron-deficient pyridinium ring, which carries a positive charge. This separation of the frontier orbitals suggests that the molecule has a significant potential for intramolecular charge transfer upon electronic excitation. A smaller HOMO-LUMO gap would imply higher reactivity. malayajournal.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Primary Localization |

| HOMO | -6.5 to -7.5 | Benzimidazole moiety |

| LUMO | -2.0 to -3.0 | Pyridinium moiety |

| HOMO-LUMO Gap | 3.5 to 5.5 | - |

Note: These energy values are typical for such compounds and would be determined by a specific quantum chemical calculation.

From the FMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of new compounds.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net

For this compound, theoretical chemical shifts can be calculated and then compared to experimental spectra. The protons on the pyridinium ring are expected to be significantly deshielded and appear at a downfield chemical shift due to the positive charge on the ring. The methylene (B1212753) bridge protons would also have a characteristic chemical shift. The protons and carbons of the benzimidazole ring would have shifts consistent with their aromatic and heterocyclic nature. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM). Studies on related benzimidazole derivatives have shown a good correlation between theoretical and experimental NMR data. dntb.gov.ua

Table 3: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted Chemical Shift (in CDCl₃) | Hypothetical Experimental Shift |

| Pyridinium (ortho-H) | 8.8 - 9.2 | 8.9 |

| Pyridinium (para-H) | 8.3 - 8.6 | 8.4 |

| Pyridinium (meta-H) | 8.0 - 8.3 | 8.1 |

| Methylene (-CH₂-) | 5.5 - 6.0 | 5.7 |

| Benzimidazole (N-H) | 10.0 - 12.0 | 11.5 |

| Benzimidazole (aromatic-H) | 7.2 - 7.8 | 7.3 - 7.7 |

Note: These are representative values. Actual values would depend on the specific computational method and experimental conditions.

Theoretical UV-Vis and IR Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating Ultraviolet-Visible (UV-Vis) absorption spectra. nih.gov These calculations provide information about the electronic transitions between molecular orbitals, including their energies (which correspond to the absorption wavelengths) and their intensities (oscillator strengths). For this compound, the UV-Vis spectrum is expected to show characteristic absorptions corresponding to π-π* transitions within the benzimidazole and pyridinium rings, as well as potential charge-transfer bands. researchgate.net

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. researchgate.netnih.gov This simulated spectrum can be compared with an experimental one to identify characteristic functional group vibrations. For this compound, key predicted vibrational modes would include the N-H stretch of the benzimidazole, C-H stretches of the aromatic rings and the methylene group, and C=N and C=C stretching vibrations within the heterocyclic rings.

Table 4: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (Benzimidazole) | 3100 - 3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methylene) | 2850 - 2950 |

| C=N Stretch (Benzimidazole & Pyridinium) | 1580 - 1650 |

| C=C Stretch (Aromatic) | 1400 - 1600 |

Note: These frequencies are approximate and may be scaled to better match experimental data.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool used to study the time-dependent behavior of molecules. For the this compound cation, MD simulations can reveal its flexibility, conformational preferences, and interactions with its environment. While specific MD simulation data for this exact cation is not extensively published, insights can be drawn from studies on analogous benzimidazole and pyridinium derivatives nih.govrsc.orgsemanticscholar.org.

Crystal structure analysis of a closely related compound, 1-methyl-4-(1-methyl-1H-benzimidazol-2-yl)pyridinium iodide, reveals a non-planar conformation with a significant dihedral angle of 37.4(2)° between the benzimidazole and pyridinium planes. nih.gov This deviation from planarity is a common feature in linked aromatic systems and is influenced by a balance of steric hindrance and electronic effects. It is anticipated that the this compound cation would also adopt a similar non-planar, or gauche, conformation to minimize steric repulsion between the aromatic rings. nih.gov

Computational studies on similar bis(pyridinyl)-substituted benzimidazoles have shown that different conformers can exist with relatively small energy differences. nih.gov For instance, density functional theory (DFT) calculations on polymorphs of a related compound indicated a spread of 10.6 kJ mol⁻¹ between different conformations. nih.gov This suggests that the this compound cation likely possesses a flexible structure with multiple low-energy conformations accessible at room temperature. The rotational barrier around the C-C single bond connecting the aromatic moieties is expected to be minor, as seen in furan-substituted benzimidazoles where it was calculated to be about 0.67 kcal/mol.

| Parameter | Expected Value/Characteristic | Basis of Prediction |

| Dihedral Angle (Benzimidazole-Pyridinium) | Non-planar, likely around 30-40° | Crystal structure of a methylated analogue nih.gov |

| Conformational Energy Landscape | Multiple low-energy conformers | DFT calculations on related benzimidazoles nih.gov |

| Rotational Barrier | Low | Calculations on analogous structures |

This table presents expected conformational parameters for the this compound cation based on data from analogous compounds.

Studies on related benzimidazole derivatives have shown that increasing solvent polarity can lead to a redshift in emission spectra, indicating an intramolecular charge transfer (ICT) character. rsc.org This suggests that the electronic distribution within the this compound cation is sensitive to its environment. MD simulations in explicit solvent models, such as SPC water, are essential to accurately capture these effects. nih.gov Such simulations would allow for the analysis of the radial distribution functions of solvent molecules around the cation, providing a detailed picture of the solvation shell structure.

The dynamics of the solvent molecules in the vicinity of the solute, known as solvation dynamics, can be probed to understand the timescale of solvent reorganization in response to changes in the solute's electronic structure, for instance, upon photoexcitation.

Intermolecular Interaction Analysis

The aggregation behavior of the this compound cation in the solid state and in solution is governed by a variety of non-covalent interactions. These interactions are crucial for understanding the supramolecular chemistry and material properties of compounds containing this cation.

The this compound cation possesses a hydrogen bond donor in the form of the N-H group of the benzimidazole ring. This group can form strong hydrogen bonds with suitable acceptors, such as anions or solvent molecules. In the solid state, it is common for benzimidazole derivatives to form N-H···N hydrogen bonds, leading to the formation of one-dimensional chains or more complex supramolecular architectures. nih.govresearchgate.net

In the presence of counter-ions, such as halides, strong N-H···X⁻ (X = Cl, Br) hydrogen bonds are expected to be a dominant feature in the crystal packing. nih.gov The energetics of these interactions can be quantified using computational methods like DFT. For example, the interaction energies for N-H···Br hydrogen bonds in a related benzimidazolium bromide salt have been implicitly included in a total interaction energy calculation of -55.0 kJ mol⁻¹. nih.gov

| Hydrogen Bond Type | Potential Acceptors | Expected Significance |

| N-H···N | Benzimidazole or Pyridine Nitrogen | High in self-assembly nih.gov |

| N-H···Anion | Halides, other counter-ions | High in salt forms nih.gov |

| C-H···N | Benzimidazole or Pyridine Nitrogen | Moderate, contributes to packing nih.gov |

| C-H···Anion | Halides, other counter-ions | Weak, but can be structurally significant nih.gov |

This table summarizes the potential hydrogen bonding interactions involving the this compound cation.

The planar aromatic rings of the benzimidazole and pyridinium moieties make them ideal candidates for engaging in π-π stacking interactions. These interactions are a key driving force for the formation of molecular aggregates and play a significant role in stabilizing crystal structures. In the solid state, benzimidazole derivatives often exhibit π-π stacking with centroid-to-centroid distances in the range of 3.6 to 3.8 Å. nih.govrsc.org The stacking can occur in a head-to-tail or head-to-head arrangement, often with a lateral offset to minimize electrostatic repulsion. nih.gov

DFT calculations on furan-substituted benzimidazoles have allowed for the partitioning of interaction energies, with the π-π component being around 24.1 kJ mol⁻¹. nih.gov It is expected that the this compound cation would exhibit similar π-π stacking interactions, contributing significantly to the cohesion of its solid-state forms.

| Interaction Type | Typical Distance (Å) | Calculated Energy Range (kJ mol⁻¹) |

| π-π Stacking | 3.6 - 3.8 (centroid-centroid) | -20 to -55 nih.gov |

| C-H···π | - | ~ -9 nih.gov |

This table provides typical parameters for π-π stacking and C-H···π interactions based on data from related benzimidazole compounds.

The positively charged pyridinium ring of the cation can participate in cation-π interactions with electron-rich aromatic systems. This interaction involves the electrostatic attraction between the cation and the quadrupole moment of the π-system. Conversely, the electron-deficient nature of the pyridinium ring, enhanced by the positive charge, makes it a potential candidate for anion-π interactions, where an anion is attracted to the face of the electron-poor aromatic ring. unige.ch

Coordination Chemistry of 1 1h Benzimidazol 2 Ylmethyl Pyridinium As a Ligand

Ligand Design Principles and Potential Coordination Modes

The design of 1-(1H-benzimidazol-2-ylmethyl)pyridinium as a ligand is predicated on the distinct electronic and steric characteristics of its constituent pyridyl and benzimidazole (B57391) units. The presence of multiple potential donor atoms allows for a range of coordination behaviors.

The pyridinium (B92312) cation, in its quaternized form, generally lacks the lone pair of electrons on the nitrogen atom necessary for direct coordination to a metal center. However, in the parent molecule from which the cation is derived, 2-(aminomethyl)pyridine, the pyridyl nitrogen is a well-established coordination site. For the pyridinium cation itself, any potential coordination would likely involve non-covalent interactions or a scenario where the positive charge is delocalized, which is less common for simple pyridinium salts. In related pyridine-containing benzimidazole ligands, the pyridine (B92270) nitrogen is a primary coordination site.

The benzimidazole moiety offers two potential nitrogen donor atoms: the imine nitrogen at the 3-position and the amine nitrogen at the 1-position. The imine nitrogen (N3) is generally considered the primary coordination site in benzimidazole and its derivatives due to the greater availability of its lone pair of electrons. The acidity of the N1-H proton can be influenced by the coordination state of the N3 nitrogen. In some instances, deprotonation of the N1-H group can lead to the formation of a benzimidazolate anion, which can also participate in coordination.

The structural arrangement of the donor atoms in this compound allows for several potential coordination modes:

Monodentate Coordination: The ligand can coordinate to a metal center through the imine nitrogen (N3) of the benzimidazole ring. This is a common coordination mode for simple benzimidazole derivatives.

Bidentate (Chelating) Coordination: Although the pyridinium nitrogen is not a typical donor, if the ligand were to exist in a neutral form, chelation involving the pyridyl nitrogen and the imine nitrogen of the benzimidazole could occur, forming a stable five-membered chelate ring. However, in its cationic form, this mode is unlikely. An alternative chelating mode could involve the N3 nitrogen and a deprotonated N1 nitrogen, though this would require basic conditions.

Bridging Coordination: The ligand possesses the potential to act as a bridging ligand, connecting two or more metal centers. This could occur through simultaneous coordination of the N3 nitrogen of the benzimidazole to one metal center and another donor atom to a second metal center. The flexibility of the methylene (B1212753) linker could facilitate the formation of polynuclear structures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent and reaction conditions would depend on the specific metal ion and the desired coordination geometry. Characterization of the resulting complexes would be carried out using a variety of spectroscopic and analytical techniques.

While specific studies on the coordination of this compound with a wide range of transition metals are not extensively documented, the behavior of structurally similar benzimidazole-pyridine ligands provides valuable insights. For instance, complexes of Cu(II), Co(II), and Zn(II) have been synthesized with a related ligand, 1-(5-(or 6-)-carboxy-1H-benzimidazol-2-ylmethyl)pyridinium chloride. nih.gov These complexes have demonstrated interesting biological activities.

The synthesis of such complexes generally involves the reaction of the ligand with the corresponding metal chloride or nitrate salt in a suitable solvent like methanol or ethanol. The resulting complexes can be characterized by elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction to determine their structure and coordination environment.

Ruthenium complexes with 2-pyridin-2-yl-1H-benzimidazole have also been synthesized and characterized, demonstrating the ability of this class of ligands to coordinate to second-row transition metals. mdpi.com These complexes have shown potential as antimicrobial agents. The coordination of palladium(II) and platinum(II) with benzimidazole-based ligands has also been explored, with the resulting complexes exhibiting potential anticancer properties. sci-hub.se

Table 1: Examples of Transition Metal Complexes with Related Benzimidazole-Pyridine Ligands

| Metal Ion | Ligand | Coordination Mode | Reference |

| Cu(II), Co(II), Zn(II) | 1-(5-(or 6-)-carboxy-1H-benzimidazol-2-ylmethyl)pyridinium chloride | Not specified | nih.gov |

| Co(II) | 2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline | Bridging | nih.gov |

| Ni(II) | bis-(1-(pyridin-2-yl-methyl)-benzimidazol-2-yl-methyl)ether | Not specified | scispace.com |

| Pd(II), Pt(II) | (1H-benzimidazol-2-ylmethyl)-N-(4-bromo-phenyl)-amine | Chelating (N,N) | sci-hub.se |

| Ru(II), Ru(III), Ru(IV) | 2-pyridin-2-yl-1H-benzimidazole | Not specified | mdpi.com |

The coordination chemistry of lanthanide ions with benzimidazole-containing ligands has been investigated, revealing the formation of coordination polymers with interesting structural and photoluminescent properties. rsc.org For example, lanthanide complexes with 1H-benzimidazole-2-carboxylic acid have been synthesized and shown to form two-dimensional wave-like layer structures. rsc.org These studies highlight the potential for the benzimidazole moiety to act as an effective binding site for lanthanide ions.

The coordination of this compound to lanthanide ions could be anticipated to occur primarily through the benzimidazole nitrogen atoms. The larger ionic radii of the lanthanide ions might favor higher coordination numbers and the formation of polynuclear or polymeric structures.

There is currently no available information in the searched literature regarding the synthesis and characterization of actinide complexes with this compound or closely related ligands.

Table 2: Examples of Lanthanide Complexes with Benzimidazole-Based Ligands

| Lanthanide Ion | Ligand | Structural Features | Reference |

| Eu(III), Tb(III), Gd(III), Pr(III), Nd(III) | 1H-benzimidazole-2-carboxylic acid | 2D wave-like layer structure | rsc.org |

| La(III), Nd(III), Sm(III), Eu(III), Gd(III), Tb(III), Dy(III) | 2-(pyridin-2-yl)-1H-benzo[d]imidazole | Bidentate coordination | nih.gov |

Metal-Ligand Binding Affinities and Stoichiometries:

UV-Vis/Fluorescence Titration Studies:Similarly, there is a lack of studies employing UV-Vis or fluorescence titration methods to determine the binding constants and stoichiometries of complexes formed between this ligand and main group metals.

While general information exists on the coordination chemistry of benzimidazole derivatives, the strict focus of the requested article on This compound and its complexes with main group metals cannot be fulfilled based on the current body of scientific literature. Further experimental research would be required to generate the data necessary to populate the detailed sections of the proposed article.

Applications of Metal Complexes Derived from this compound

Metal complexes incorporating the this compound ligand and its derivatives have garnered significant interest due to their versatile applications in various fields of chemistry. The unique structural features of this ligand, which combines the π-deficient pyridine ring with the π-rich benzimidazole moiety, allow for the formation of stable and reactive coordination compounds. These complexes have been explored for their utility in catalytic organic transformations and as active components in chemosensing and detection platforms.

Catalytic Applications in Organic Transformations

The development of efficient catalysts is a cornerstone of modern synthetic chemistry. Metal complexes based on benzimidazole-pyridine scaffolds have shown promise in this area, leveraging the electronic and steric properties of the ligand to facilitate a range of organic reactions.

While specific studies focusing on this compound complexes in oxidation and reduction catalysis are limited, the broader class of metal complexes with benzimidazole- and imidazole-containing ligands demonstrates significant catalytic activity. These compounds are recognized for their applications in stereochemistry, spectroscopy, and catalysis. azjournalbar.comresearchgate.net

For instance, iron complexes supported by polydentate N-based donor ligands, including structures analogous to the benzimidazole-pyridine framework, have been investigated for aromatic oxidation reactions. mdpi.com These bioinspired systems often utilize environmentally benign oxidants like hydrogen peroxide (H₂O₂). mdpi.com An iron(II) complex featuring a substituted 1-(pyridin-2-ylmethyl)-benzimidazol-2-ylidene ligand has been synthesized and shown to be an effective catalyst for the transfer hydrogenation of carbonyl compounds, converting aldehydes into their corresponding alcohols. encyclopedia.pub This highlights the potential of such ligand systems to facilitate important reduction transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. The efficiency of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. Ligands containing pyridine and related N-heterocyclic motifs have been successfully employed in these transformations.

Palladium complexes incorporating di-2-pyridylmethylamine have been shown to be excellent catalysts for Heck, Suzuki, and Sonogashira reactions, demonstrating the utility of pyridine-containing ligands in facilitating these crucial C-C bond-forming processes. nih.gov Similarly, novel palladium complexes with thiopseudourea ligands featuring a picolyl (pyridin-2-ylmethyl) group are effective catalysts for Suzuki–Miyaura, Sonogashira, and Heck reactions. rsc.org The development of catalysts based on ligands like dialkylbiaryl phosphines has significantly expanded the scope of the Suzuki-Miyaura reaction, making the coupling of challenging substrates, including unactivated aryl chlorides and heteroaryl systems, more routine. nih.gov Although direct catalytic data for this compound complexes in these specific named reactions is not extensively detailed in the surveyed literature, the proven success of structurally similar pyridine- and benzimidazole-based ligands underscores their potential in this domain. nih.gov

Asymmetric catalysis is a critical field for the synthesis of chiral molecules, which are of paramount importance in pharmaceuticals and materials science. This process relies on the use of chiral ligands to induce enantioselectivity in a chemical transformation. Chiral pyridine derivatives are recognized as important structural motifs in many chiral ligands. chim.it

The development of novel, broadly applicable chiral pyridine units (CPUs) is an active area of research, with new ligand designs showing excellent performance in achieving high catalytic activity and stereoselectivity. nih.gov For example, planar-chiral derivatives of 4-(dimethylamino)pyridine have been developed and serve as effective enantioselective nucleophilic catalysts for processes like the kinetic resolution of secondary alcohols. scispace.com While the benzimidazole-pyridine scaffold is a component of many biologically active molecules and ligands, the application of metal complexes of this compound itself in enantioselective catalysis has not been widely reported. The development of chiral variants of this specific ligand could open avenues for its use in asymmetric transformations.

Chemo/Biosensing and Detection Platforms

The unique photophysical properties of benzimidazole-pyridine derivatives make their metal complexes excellent candidates for the development of fluorescent chemosensors. These sensors can detect and quantify specific analytes, such as metal ions, through changes in their fluorescence emission, offering high sensitivity and selectivity. cam.ac.uk

Complexes derived from benzimidazole-pyridine ligands have been extensively developed as highly selective and sensitive fluorescent chemosensors for various metal ions, particularly zinc(II) (Zn²⁺). Zinc is a crucial element in many biological and environmental systems, making its detection a significant analytical goal. nih.gov

Sensors based on this framework often operate via mechanisms like Photoinduced Electron Transfer (PET), where the binding of a target metal ion modulates the fluorescence output. nih.gov For example, a sensor incorporating a 2-(2′-pyridinyl)benzoimidazole fluorophore demonstrated a Zn²⁺-specific enhancement and shift in its fluorescence emission, enabling ratiometric sensing. acs.org Another novel chemosensor based on a benzimidazole-Schiff base conjugate exhibited a strong "turn-on" fluorescence response to Zn²⁺ in an ethanol-water medium, with a detection limit of 0.148 µM. nih.gov

In addition to zinc, related sensor molecules have been designed for the detection of other environmentally and biologically relevant metal ions. A benzimidazole-derived sensor was developed for the selective "turn-off" detection of copper(II) (Cu²⁺) and the ratiometric "turn-on" detection of Zn²⁺, with detection limits of 0.16 μM and 0.1 μM, respectively. rsc.org Furthermore, a benzimidazole-based fluorescent probe was synthesized for the selective recognition of cobalt(II) (Co²⁺), which operates by forming a 1:2 complex with the metal ion, causing a decrease in fluorescence intensity. nih.gov The probe showed a linear response for Co²⁺ in the 5–30 μM range with a detection limit of 3.56 μM. nih.gov

The table below summarizes the performance of several chemosensors based on benzimidazole-pyridine and related scaffolds for metal ion detection.

Anion Sensing Mechanisms

The unique structural characteristics of this compound and its derivatives make them promising candidates for anion sensing. The benzimidazole moiety, with its acidic N-H proton, can act as a hydrogen bond donor, interacting with various anions. This interaction is often the primary mechanism for anion recognition.

Ruthenium(II) complexes incorporating pyridyl-benzimidazole ligands have been investigated as optical sensors for anions. In these systems, it is proposed that the N-H proton of the imidazole (B134444) unit interacts with the target anion, leading to the formation of a hydrogen bond. With a sufficient concentration of a basic anion, this can lead to the deprotonation of the N-H group. This deprotonation alters the electronic properties of the complex, resulting in a detectable change in its spectroscopic properties, such as fluorescence quenching or a colorimetric shift arxiv.org. The acidity of the N-H proton plays a crucial role in the selectivity of the sensor, with more acidic protons leading to stronger binding of anions arxiv.org.

Furthermore, novel bis(pyrrole-benzimidazole) conjugates have been explored as colorimetric anion sensors. These compounds utilize multiple hydrogen bond donor sites to selectively interact with anions like fluoride. The introduction of electron-withdrawing groups, such as a nitro group, on the benzimidazole ring can enhance the binding affinity for anions by increasing the acidity of the N-H proton, although this may sometimes reduce selectivity ias.ac.in. The mechanism of interaction often involves a charge transfer, leading to a visible color change upon anion binding ias.ac.in.

Table 1: Anion Sensing Properties of Related Benzimidazole-Pyridine Systems

| Sensor Type | Target Anion(s) | Sensing Mechanism | Observable Change |

| Ruthenium(II) pyridyl-benzimidazole complex | CN⁻, F⁻, AcO⁻ | Hydrogen bonding and deprotonation | Luminescence quenching |

| Bis(pyrrole-benzimidazole) conjugate | F⁻ | Hydrogen bonding and charge transfer | Colorimetric and fluorometric response |

Fluorescent Probes for Chemical and Environmental Analytes

The inherent fluorescence of the benzimidazole scaffold has led to its widespread use in the development of fluorescent probes for various analytes. The pyridinium group in this compound can further modulate these fluorescent properties and introduce additional functionalities.

Benzimidazole-based fluorescent probes have been successfully designed for the detection of metal ions. For instance, a novel benzimidazole-based turn-off fluorescent probe has been synthesized for the selective recognition of Co²⁺ ions mdpi.com. The mechanism of action involves the quenching of the probe's fluorescence upon complexation with the metal ion, often through a process like photoinduced electron transfer (PET) mdpi.com.

In addition to metal ions, pyridinium-based fluorescent probes have been developed for a range of applications, including bioimaging. By varying the number of conjugated "arms" attached to a central pyridinium acceptor, two-photon absorbing fluorescent probes with excellent quantum yields and aqueous solubility have been created nih.gov. These probes can be designed to target specific cellular organelles, such as lysosomes and mitochondria, demonstrating the versatility of the pyridinium core in designing targeted fluorescent sensors nih.gov.

Table 2: Characteristics of Benzimidazole and Pyridinium-Based Fluorescent Probes

| Probe Base | Target Analyte | Sensing Principle | Key Features |

| Benzimidazole | Co²⁺ | Fluorescence quenching (PET) | High selectivity and sensitivity |

| Pyridinium | General bioimaging | Two-photon absorption | High quantum yield, organelle targeting |

Advanced Functional Materials Development

The structural rigidity and coordinating ability of the this compound ligand make it a valuable building block for the construction of advanced functional materials with tailored properties.

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating the Ligand

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of N-heterocyclic cations, such as pyridinium, into the structure of MOFs can impart unique functionalities. MOFs containing N-heterocyclic carbene precursors have been reviewed, highlighting their diverse applications researchgate.net. While not directly incorporating this compound, these studies demonstrate the potential of using such charged ligands to create functional MOFs. Cationic MOFs have been synthesized using flexible N-heterocyclic linkers, showcasing the ability to form distinct framework structures acs.org.

Supramolecular Assemblies and Stimuli-Responsive Materials

The non-covalent interactions inherent to the this compound structure, such as hydrogen bonding and π-π stacking, are key to the formation of supramolecular assemblies. Pyridinium-derived zwitterions have been shown to form robust hydrogen-bonded chains in the solid state, making them promising building blocks for supramolecular chemistry rsc.org. The synthesis of supramolecular materials from pyridinium salts has been explored, leading to materials with interesting optical and electronic properties acs.org. For example, poly(pyridinium salt)s have been synthesized that exhibit lyotropic liquid-crystalline and light-emitting properties nih.gov. The formation of supramolecular complexes between cationic pyridinium-pillararenes and drug molecules has also been demonstrated, with the association being pH-dependent scielo.br.

Luminescent and Optoelectronic Materials

The combination of the benzimidazole and pyridine moieties in this compound suggests its potential for applications in luminescent and optoelectronic materials. Benzimidazole derivatives are known to be effective chromophores and have been incorporated into various luminescent materials nih.gov. Tridentate benzimidazole-pyridine-tetrazolate ligands have been shown to act as sensitizers for the luminescence of lanthanide ions, such as europium researchgate.net. Furthermore, imidazo[1,5-a]pyridine-benzimidazole conjugated fluorophores have been developed for applications in white light-emitting diodes (WLEDs) and for their acidochromic and anticounterfeiting properties rsc.org. These examples highlight the potential of combining benzimidazole and pyridine units to create materials with desirable photophysical properties.

Mechanistic Biological Interactions of 1 1h Benzimidazol 2 Ylmethyl Pyridinium Non Clinical Focus

Interactions with Core Biomolecules

The benzimidazole (B57391) scaffold, a key component of 1-(1H-benzimidazol-2-ylmethyl)pyridinium, is known for its ability to interact with fundamental biological macromolecules. These interactions are often the basis for the observed biological activities of this class of compounds.

DNA/RNA Binding Studies (e.g., Intercalation, Groove Binding, Conformational Changes)

While direct studies on this compound are not prevalent in the reviewed literature, research on structurally similar compounds provides insights into potential DNA and RNA interactions. For instance, a copper (II) complex of a related compound, 1-((2-(pyridine-2-yl)-1H-benzoimidazol-1-yl)methyl)-1H-pyridine, has been shown to bind to DNA, with evidence suggesting an intercalative binding mode. nih.gov This is further supported by absorption titration experiments, circular dichroism spectroscopy, and ethidium (B1194527) bromide displacement assays, which collectively indicated that this complex can insert itself between the base pairs of the DNA double helix. nih.gov Such an interaction can lead to significant conformational changes in the DNA structure, potentially inhibiting processes like transcription. nih.gov

Furthermore, another related molecule, pyridine-bis(benzimidazole) (PyBI), has been identified as a selective stabilizer of G-quadruplexes, which are non-canonical DNA structures. nih.gov This stabilization can lead to the stalling of replication forks and the repression of transcription for genes that contain these G-quadruplex structures in their promoter regions. nih.gov This suggests that the benzimidazole-pyridine moiety has a propensity for interacting with specific DNA secondary structures.

Protein Interaction Studies (e.g., Enzyme Inhibition Mechanisms, Receptor Binding Affinity, Allosteric Modulation)

The benzimidazole framework is a common feature in many enzyme inhibitors. For example, novel benzimidazole-pyridine-phenylalkanesulfonate hybrids have been synthesized and shown to inhibit lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal cell membrane biosynthesis. nih.gov Another study reported that a novel 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine is a potent inhibitor of cyclin-dependent kinase 1 (CDK1), a crucial regulator of the cell cycle. nih.gov

Moreover, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been investigated for their interaction with dihydrofolate reductase (DHFR). nih.gov Molecular docking studies suggest that these compounds can interact with key amino acids in the binding site of DHFR, an enzyme vital for the synthesis of nucleic acids and some amino acids. nih.gov This highlights the potential for the benzimidazole core to serve as a scaffold for designing specific enzyme inhibitors.

Cellular Membrane Interaction and Permeation Mechanisms

The ability of a compound to traverse cellular membranes is fundamental to its biological activity. For benzimidazole derivatives, N-alkylation has been shown to be a strategy to enhance lipophilicity. nih.gov Increased lipophilicity generally correlates with improved penetration of the lipid-rich cell membrane. This suggests that the pyridinium (B92312) group in this compound, being a permanently charged moiety, could influence its membrane permeability, although specific studies on this compound are lacking.

In Vitro Cellular Studies on Biological Processes (Mechanistic Investigations)

The interactions of benzimidazole derivatives at the molecular level translate into observable effects on cellular processes. In vitro studies using various cell lines have shed light on these effects.

Influence on Cellular Viability and Proliferation in Model Systems (e.g., specific cell lines, non-human)

A significant body of research points to the cytotoxic and antiproliferative effects of benzimidazole derivatives in various cancer cell lines. For example, a platinum complex of (1H-benzimidazol-2-ylmethyl)-N-phenyl amine demonstrated cytotoxicity against breast cancer, colon carcinoma, and human hepatocellular carcinoma cells. nih.gov Similarly, novel bis-benzimidazole derivatives have been screened for their cytotoxic effects against human lung and breast cancer cell lines. scholarsresearchlibrary.com

In one study, a novel benzimidazole derivative, se-182, exhibited significant antiproliferative activities against HepG2 (liver carcinoma) and A549 (lung carcinoma) cells. jksus.org Another investigation into a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, RDS 60, showed it to be a potent inhibitor of proliferation in head and neck squamous carcinoma cell lines, while showing less cytotoxicity towards normal human dermal fibroblasts and keratinocytes. mdpi.com This suggests a degree of selectivity for rapidly dividing cells. mdpi.com

Cytotoxicity of Benzimidazole Derivatives in Various Cell Lines

| Compound/Derivative | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|